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molecular formula C15H11F6N B8366984 C,C-bis-(4-trifluoromethyl-phenyl)-methylamine

C,C-bis-(4-trifluoromethyl-phenyl)-methylamine

Cat. No. B8366984
M. Wt: 319.24 g/mol
InChI Key: MCTOBGVMLOBYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964645B2

Procedure details

A suspension of 5 mmol magnesium-turnings in 10 ml diethyl ether was treated with 5 mmol 4-bromobenzotrifluoride to form the corresponding Grignard-reagent. This reagent was slowly added to a cooled solution of 5 mmol 4-(trifluoromethyl)benzonitrile in 10 ml of tetrahydrofuran at −70° C. After 1 hour at −70° C., the reaction mixture was stirred additional 2 hours at room temperature and then refluxed overnight. The resulting mixture was cooled again to 0° C. and diluted with 10 ml of methanol and 10 mmol sodium borohydride were added. After stirring for 2 hours at room temperature, the mixture was poured into 100 ml of 0.5 M aqueous hydrochloric acid and extracted with diethyl ether. The aqueous phase was adjusted to pH=10 by addition of diluted aqueous sodium hydroxide and extracted 3 times with dichloromethane. Chromatography (SiO2; dichloromethane/methanol) yielded the title compound as a slightly brown foam.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
10 mmol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
2%

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][CH:4]=1.[F:13][C:14]([F:24])([F:23])[C:15]1[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][CH:16]=1.[BH4-].[Na+].Cl>C(OCC)C.O1CCCC1.CO>[F:10][C:9]([F:12])([F:11])[C:6]1[CH:7]=[CH:8][C:3]([CH:19]([NH2:20])[C:18]2[CH:21]=[CH:22][C:15]([C:14]([F:13])([F:23])[F:24])=[CH:16][CH:17]=2)=[CH:4][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
[Mg]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
5 mmol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(F)(F)F
Step Three
Name
Quantity
5 mmol
Type
reactant
Smiles
FC(C1=CC=C(C#N)C=C1)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
10 mmol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred additional 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form the corresponding Grignard-reagent
TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled again to 0° C.
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
After stirring for 2 hours at room temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
ADDITION
Type
ADDITION
Details
The aqueous phase was adjusted to pH=10 by addition of diluted aqueous sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C(C1=CC=C(C=C1)C(F)(F)F)N)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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